molecular formula CH3FO B1602374 Fluoromethanol CAS No. 420-03-1

Fluoromethanol

Cat. No.: B1602374
CAS No.: 420-03-1
M. Wt: 50.032 g/mol
InChI Key: RLWXXXHAQBWSPA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromethanol can be synthesized through several methods. One common method involves the reduction of ethyl fluoroformate or formyl fluoride with lithium aluminium hydride (LiAlH4) . Another method includes the reaction of formaldehyde with anhydrous hydrogen fluoride (aHF) under controlled conditions .

Industrial Production Methods: While this compound is not widely produced on an industrial scale, its synthesis in laboratory settings provides valuable insights into the preparation of other fluorinated compounds. The use of anhydrous hydrogen fluoride and formaldehyde is a notable method for obtaining relatively pure samples of this compound .

Chemical Reactions Analysis

Types of Reactions: Fluoromethanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to formyl fluoride or other fluorinated aldehydes.

    Reduction: Reduction reactions can convert this compound to methanol.

    Substitution: this compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Formyl fluoride and other fluorinated aldehydes.

    Reduction: Methanol.

    Substitution: Various substituted methanol derivatives depending on the nucleophile used.

Scientific Research Applications

Fluoromethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which fluoromethanol exerts its effects involves interactions with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interactions with biological molecules. This compound can inhibit certain enzymes or interact with cellular membranes, affecting their function and stability .

Comparison with Similar Compounds

    Methanol (CH3OH): The non-fluorinated analog of fluoromethanol.

    Trithis compound (CF3OH): A compound where all three hydrogen atoms in methanol are replaced by fluorine atoms.

    Fluoroethanol (C2H5FO): A similar compound with an additional carbon atom.

Uniqueness: this compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical and physical properties compared to methanol and other fluorinated alcohols. The fluorine atom increases the compound’s reactivity and can influence its interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

fluoromethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3FO/c2-1-3/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWXXXHAQBWSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592010
Record name Fluoromethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.032 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-03-1
Record name Methanol, fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoromethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoromethanol
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Fluoromethanol
Reactant of Route 3
Fluoromethanol
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Fluoromethanol
Reactant of Route 5
Fluoromethanol
Reactant of Route 6
Fluoromethanol

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